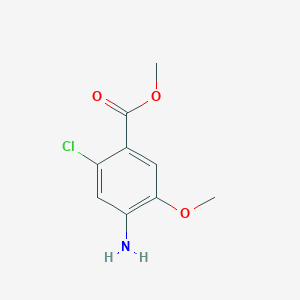

Methyl 4-amino-2-chloro-5-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

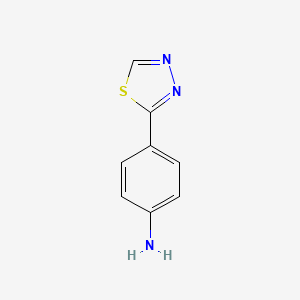

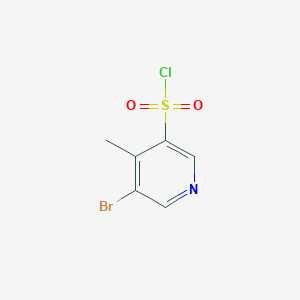

“Methyl 4-amino-2-chloro-5-methoxybenzoate” is a chemical compound with the molecular formula C9H10ClNO3 . It has a molecular weight of 215.64 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-chloro-5-methoxybenzoate” consists of a benzene ring substituted with an amino group, a chloro group, and a methoxybenzoate group . The InChI code for this compound is 1S/C9H10ClNO3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,11H2,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 4-amino-2-chloro-5-methoxybenzoate” is a solid compound . It has a molecular weight of 215.63 g/mol . The compound has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Methyl 4-amino-2-chloro-5-methoxybenzoate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of amisulpride intermediates, showcasing its importance in pharmaceutical chemistry. The compound's transformation through methylation, ethylation, and oxidation steps demonstrates its versatility in creating structurally diverse derivatives with potential biological activities (Wang Yu, 2008).

Antibacterial and Antimicrobial Activities

Methyl 4-amino-2-chloro-5-methoxybenzoate derivatives exhibit significant antibacterial and antimicrobial properties. Zinc complexes of benzothiazole-derived Schiff bases, incorporating variations of the methyl 4-amino-2-chloro-5-methoxybenzoate structure, have shown activity against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This highlights the compound's potential in developing new antimicrobial agents (Z. Chohan, A. Scozzafava, C. Supuran, 2003).

Antitumor Agents

Derivatives of methyl 4-amino-2-chloro-5-methoxybenzoate have also been explored for their antitumor properties. Compounds synthesized from this chemical have targeted tubulin at the colchicine binding site, indicating their potential as antiproliferative agents leading to apoptotic cell death in cancer cells. This application underscores the compound's relevance in oncological research and the development of anticancer drugs (R. Romagnoli, P. Baraldi, T. Sarkar, et al., 2008).

Antimicrobial and Enzyme Inhibition

Further research into methyl 4-amino-2-chloro-5-methoxybenzoate derivatives has revealed their potential in enzyme inhibition, showcasing diverse biological activities including antimicrobial effects. These findings suggest that modifying the structure of methyl 4-amino-2-chloro-5-methoxybenzoate can yield compounds with specific enzyme inhibitory actions, offering pathways for the development of new therapeutic agents (O. Bekircan, S. Ülker, E. Menteşe, 2015).

Spectroscopic and Structural Analysis

Methyl 4-amino-2-chloro-5-methoxybenzoate has also been the subject of detailed spectroscopic and structural studies, aimed at understanding its physical and chemical properties. These investigations provide insights into the compound's behavior and reactivity, facilitating its application in the synthesis of targeted molecules for medical and industrial use (A. Poiyamozhi, N. Sundaraganesan, M. Karabacak, et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-amino-2-chloro-5-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTDGPPXGMTYEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2-chloro-5-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)